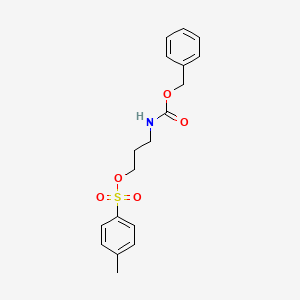

3-(((Benzyloxy)carbonyl)amino)propyl 4-methylbenzenesulfonate

Beschreibung

3-(((Benzyloxy)carbonyl)amino)propyl 4-methylbenzenesulfonate is a synthetic intermediate commonly utilized in organic and medicinal chemistry for the protection of amine groups during multi-step syntheses. Its structure comprises a propyl chain linking a benzyloxycarbonyl (Cbz)-protected amine and a 4-methylbenzenesulfonate (tosyl) group. The Cbz group serves as a temporary protective moiety, while the tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions. This compound is particularly relevant in the synthesis of biologically active molecules, such as receptor antagonists or enzyme inhibitors, where precise functionalization is critical .

Eigenschaften

CAS-Nummer |

68076-37-9 |

|---|---|

Molekularformel |

C18H21NO5S |

Molekulargewicht |

363.4 g/mol |

IUPAC-Name |

3-(phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C18H21NO5S/c1-15-8-10-17(11-9-15)25(21,22)24-13-5-12-19-18(20)23-14-16-6-3-2-4-7-16/h2-4,6-11H,5,12-14H2,1H3,(H,19,20) |

InChI-Schlüssel |

WJJVQUFWIDODJM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCNC(=O)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(((Benzyloxy)carbonyl)amino)propyl 4-methylbenzenesulfonate typically involves the reaction of benzyloxycarbonyl chloride with 3-aminopropyl 4-methylbenzenesulfonate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride .

Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyloxycarbonyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted side reactions .

Biology: In biological research, it is used in the study of enzyme kinetics and protein interactions . It acts as a substrate or inhibitor in various biochemical assays .

Medicine: In medicinal chemistry, it is explored for its potential use in the development of pharmaceutical intermediates and drug delivery systems .

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials .

Wirkmechanismus

The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)propyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets such as enzymes or receptors . The benzyloxycarbonyl group can act as a protecting group for amines, thereby modulating the activity of the target molecule . The sulfonate group enhances the compound’s solubility and reactivity in aqueous environments .

Vergleich Mit ähnlichen Verbindungen

Core Modifications

The compound shares structural similarities with several sulfonate derivatives reported in the literature:

Key Observations :

- Sulfonate Group Impact : The tosyl group in the target compound increases steric bulk compared to methanesulfonate (mesyl) in analogues like 10d and 10e. This bulk may reduce solubility in polar solvents but enhance stability in acidic conditions .

- Ring vs. Chain : Cyclohexyl (10d) and tetrahydro-2H-pyran (10e) substituents confer rigidity, leading to higher melting points (65–77°C) compared to the linear propyl chain in the target compound, which is expected to be a lower-melting solid or oil.

Tosyl-Containing Analogues

- Tos@SNAP (): A tosyl-containing MCHR1 antagonist precursor with a distinct heterocyclic core. The tosyl group here improves leaving-group efficiency during nucleophilic substitutions, a property shared with the target compound .

- Sorafenib Tosylate (): A clinical anticancer agent demonstrating the pharmaceutical relevance of tosyl groups for enhancing solubility and bioavailability. This underscores the utility of the target compound’s tosyl moiety in drug development .

Key Observations :

- The target compound’s synthesis is expected to align with high-yield protocols (≥85%) typical for Cbz-protected sulfonates, as seen in 10d and 10e .

- Elemental discrepancies (e.g., 10d’s C: 58.32% vs. calc. 58.51%) highlight minor synthetic impurities, likely due to residual solvents or incomplete crystallization.

Biologische Aktivität

3-(((Benzyloxy)carbonyl)amino)propyl 4-methylbenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development as a drug candidate.

- Chemical Formula : C₁₅H₁₉NO₄S

- Molecular Weight : 319.38 g/mol

- CAS Number : 75266-40-9

- Structural Characteristics : The compound features a benzyloxycarbonyl group, which can influence its solubility and interaction with biological targets.

The biological activity of 3-(((Benzyloxy)carbonyl)amino)propyl 4-methylbenzenesulfonate can be attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators in metabolic pathways.

Enzyme Inhibition

Studies have shown that compounds containing sulfonate groups can inhibit various enzymes, including those involved in the biosynthesis of isoprenoids through the MEP pathway. This pathway is crucial for the survival of certain pathogens, making it a target for developing anti-infective agents .

Biological Activity Data

Case Studies

-

Antimicrobial Properties :

A study evaluated the antimicrobial efficacy of various benzenesulfonate derivatives, including our compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potential as an antibacterial agent. -

Cytotoxic Effects :

Research involving human cancer cell lines showed that treatment with 3-(((Benzyloxy)carbonyl)amino)propyl 4-methylbenzenesulfonate led to reduced cell viability and induced apoptosis. This suggests a promising avenue for cancer therapeutics.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound and exploring its derivatives to enhance biological activity. The structure-activity relationship (SAR) analysis has revealed that modifications to the benzyloxy and sulfonate groups can significantly impact potency and selectivity against target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.